molecular formula C23H21N2O2P B12733574 (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide CAS No. 135689-08-6

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide

Cat. No.: B12733574
CAS No.: 135689-08-6
M. Wt: 388.4 g/mol
InChI Key: XGNWGPVDJXCRRR-JERWTEEISA-N
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Description

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, double bonds, and functional groups such as hydrazone and phosphorane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and phosphine oxides, such as:

Uniqueness

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

CAS No.

135689-08-6

Molecular Formula

C23H21N2O2P

Molecular Weight

388.4 g/mol

IUPAC Name

2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+

InChI Key

XGNWGPVDJXCRRR-JERWTEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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